molecular formula C8H10N2O2 B1458509 Methyl 3,3-dicyano-2,2-dimethylpropanoate CAS No. 1228788-10-0

Methyl 3,3-dicyano-2,2-dimethylpropanoate

Cat. No. B1458509
Key on ui cas rn: 1228788-10-0
M. Wt: 166.18 g/mol
InChI Key: KXZDXMJBQNTYIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090610B2

Procedure details

In THF (91 ml), 3 g (45.411 mmol) of malononitrile were added slowly to 1.816 g (45.411 mmol) of sodium hydride (60% in mineral oil). Subsequently, 5.876 ml (45.411 mmol) of methyl 2-bromo-2-methylpropanoate were added and the mixture was stirred at RT overnight. Thereafter, another 5.876 ml (45.411 mmol) of methyl 2-bromo-2-methylpropanoate were added and the mixture was heated at 50° C. overnight. Then yet another 1.762 ml (13.623 mmol) of methyl 2-bromo-2-methylpropanoate were added and the mixture was heated at 50° C. for a further 4 h. Saturated aqueous sodium bicarbonate solution was then added to the reaction, and the mixture was extracted three times with ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated to dryness. This gave 8.9 g of crude product, which was purified by chromatography on silica gel (cyclohexane-ethyl acetate 4:1).
Quantity
5.876 mL
Type
reactant
Reaction Step One
Quantity
5.876 mL
Type
reactant
Reaction Step Two
Quantity
1.762 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
1.816 g
Type
reactant
Reaction Step Five
Name
Quantity
91 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[H-].[Na+].Br[C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11].C(=O)(O)[O-].[Na+]>C1COCC1>[C:3]([CH:2]([C:1]#[N:5])[C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11])#[N:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.876 mL
Type
reactant
Smiles
BrC(C(=O)OC)(C)C
Step Two
Name
Quantity
5.876 mL
Type
reactant
Smiles
BrC(C(=O)OC)(C)C
Step Three
Name
Quantity
1.762 mL
Type
reactant
Smiles
BrC(C(=O)OC)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
1.816 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
91 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 50° C. for a further 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
This gave 8.9 g of crude product, which was purified by chromatography on silica gel (cyclohexane-ethyl acetate 4:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#N)C(C(C(=O)OC)(C)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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